2-(4-iodophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Overview
Description
2-(4-iodophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide is a complex organic compound that features both iodine and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common route starts with the preparation of 4-iodophenol, which is then reacted with 2-chloroacetamide under basic conditions to form 2-(4-iodophenoxy)acetamide. This intermediate is then subjected to a condensation reaction with 3-phenoxybenzaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-iodophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenoxy groups can participate in redox reactions.
Condensation Reactions: The amide group can form condensation products with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include quinones or other oxidized phenoxy derivatives.
Reduction Reactions: Products include reduced amide derivatives.
Scientific Research Applications
2-(4-iodophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-iodophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The phenoxy groups can interact with hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-iodophenoxy)ethanol
- 4-iodophenylacetic acid
- 2-(4-iodophenyl)ethanol
Uniqueness
2-(4-iodophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide is unique due to its combination of iodine and phenoxy groups, which confer specific reactivity and binding properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Properties
IUPAC Name |
2-(4-iodophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IN2O3/c22-17-9-11-18(12-10-17)26-15-21(25)24-23-14-16-5-4-8-20(13-16)27-19-6-2-1-3-7-19/h1-14H,15H2,(H,24,25)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJMLFZCWQBSCT-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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